![molecular formula C19H31P B14421454 Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 84114-18-1](/img/structure/B14421454.png)
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a dialkylbiaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of corresponding chlorophosphines with Grignard reagents or organolithium compounds . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts and bases such as potassium carbonate or sodium tert-butoxide . The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is used extensively in scientific research due to its versatility and efficiency in catalysis . Some applications include:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It aids in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves the formation of a complex with palladium catalysts. This complex facilitates the transfer of groups between molecules, enabling the formation of new bonds . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its high reactivity and stability under various reaction conditions. It promotes cross-coupling reactions more efficiently compared to other catalytic systems .
Properties
CAS No. |
84114-18-1 |
|---|---|
Molecular Formula |
C19H31P |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,10H2,1-9H3 |
InChI Key |
OVMBKTHBFDOVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


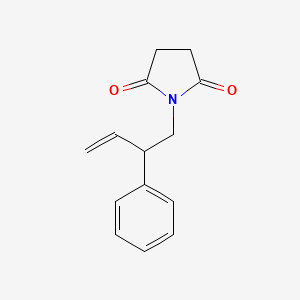
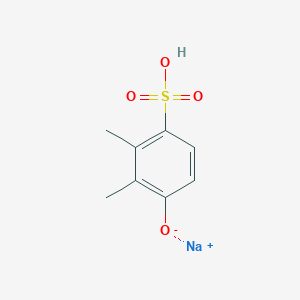
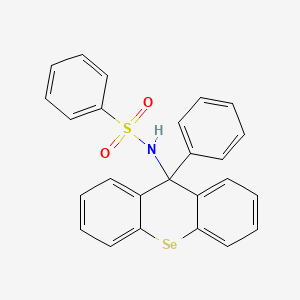


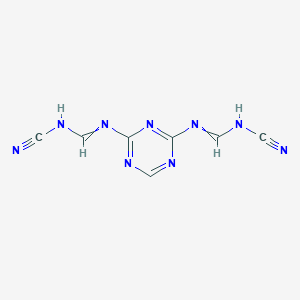
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
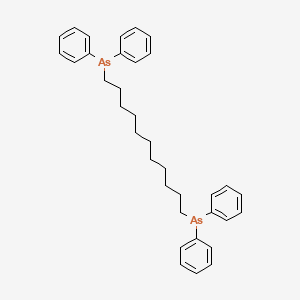
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)

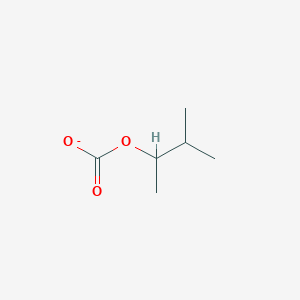
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
